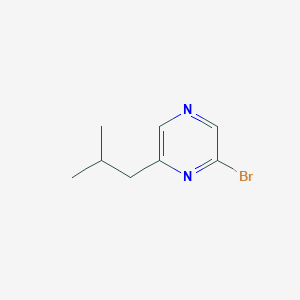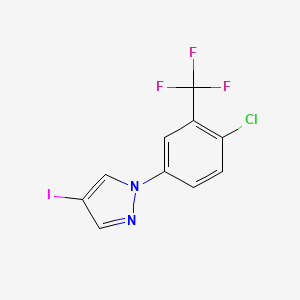
2-Bromo-6-isobutylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-isobutylpyrazine is a chemical compound belonging to the pyrazine family, characterized by a bromine atom at the second position and an isobutyl group at the sixth position on the pyrazine ring. Pyrazines are known for their aromatic properties and are often used in various chemical and industrial applications due to their stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-isobutylpyrazine typically involves the bromination of 6-isobutylpyrazine. This can be achieved through the use of bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-isobutylpyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-6-isobutylpyrazine has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural properties.
Medicine: It may serve as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-isobutylpyrazine involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, the bromine atom can act as a leaving group, facilitating various transformations. In biological systems, the compound’s structure allows it to interact with enzymes or receptors, potentially modulating their activity.
Comparison with Similar Compounds
2-Methoxy-3-isobutylpyrazine: Known for its strong odor and use in flavor and fragrance industries.
2-Bromo-6-methylpyrazine: Shares similar reactivity but differs in the substituent group, affecting its applications and properties.
Uniqueness: 2-Bromo-6-isobutylpyrazine is unique due to the presence of both a bromine atom and an isobutyl group, which confer specific reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful compound in various research and industrial applications.
Properties
Molecular Formula |
C8H11BrN2 |
|---|---|
Molecular Weight |
215.09 g/mol |
IUPAC Name |
2-bromo-6-(2-methylpropyl)pyrazine |
InChI |
InChI=1S/C8H11BrN2/c1-6(2)3-7-4-10-5-8(9)11-7/h4-6H,3H2,1-2H3 |
InChI Key |
JAKOZSULYIPENC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CN=CC(=N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)naphthalen-2-amine](/img/structure/B12824379.png)
![11H-[1,3]diazepino[1,2-a]benzimidazole](/img/structure/B12824387.png)
![2-(But-2-en-1-yl)-1H-benzo[d]imidazole](/img/structure/B12824395.png)
![5,6-Dihydroimidazo[1,5-a]pyridin-7(8H)-one](/img/structure/B12824396.png)


![4-(dimethylamino)-7-fluoro-1,10,11,12a-tetrahydroxy-3,12-dioxo-9-[(2-pyrrolidin-1-ylacetyl)amino]-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide](/img/structure/B12824431.png)
![9-[(3aS,4S,6S,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-amino-1H-purin-6-one](/img/structure/B12824432.png)
![1-(4-fluorophenyl)-4-[(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl]butan-1-one;hydrochloride](/img/structure/B12824441.png)

![2-Allyl-1H-benzo[d]imidazole](/img/structure/B12824458.png)
![5-Isopropyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B12824459.png)
